(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Catalog No.
S729269
CAS No.
74867-91-7
M.F
C6H13NO5
M. Wt
179.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahyd...

CAS Number

74867-91-7

Product Name

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

IUPAC Name

2-amino-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2

InChI Key

WCWOEQFAYSXBRK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O

The compound (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a chiral tetrahydropyran derivative characterized by its specific stereochemistry. It features an amino group and a hydroxymethyl group, contributing to its potential biological activities. The presence of multiple hydroxyl groups suggests that this compound may exhibit properties typical of polyols, which can influence solubility and reactivity in biological systems.

As mentioned earlier, the specific mechanism of action for (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unclear due to limited research. However, based on its structural similarity to Iminosugars, it could potentially inhibit glycosidases by mimicking the natural substrates of these enzymes []. This potential mechanism requires further investigation.

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The compound's structure allows it to engage in hydrogen bonding and other interactions that facilitate these reactions.

The biological activity of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is likely influenced by its functional groups. Compounds with similar structures often exhibit:

  • Antioxidant Properties: Capable of neutralizing free radicals and reducing oxidative stress .
  • Anticoagulant Activity: Potential involvement in the coagulation cascade, which could affect blood clotting mechanisms .
  • Antimicrobial Effects: Many natural compounds with similar configurations have shown activity against various pathogens .

Synthesis of this compound can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the desired compound from simpler precursors.
  • Chemical Synthesis: Traditional organic synthesis methods involving multi-step reactions to construct the tetrahydropyran framework.
  • Total Synthesis from Natural Products: Deriving the compound from naturally occurring substances through chemical modifications.

These methods allow for the production of the compound with high stereochemical purity.

The potential applications of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol span various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting oxidative stress-related diseases or coagulation disorders.
  • Nutraceuticals: Utilized for its antioxidant properties in dietary supplements.
  • Cosmetics: Incorporated into formulations aimed at skin protection against oxidative damage.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: Evaluating biological responses in cell cultures to assess efficacy and safety profiles.
  • Quantitative Structure-Activity Relationship (QSAR) Analysis: To correlate structural features with biological activity and predict the behavior of similar compounds .

These studies help elucidate the mechanisms through which the compound exerts its biological effects.

Several compounds share structural similarities with (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, including:

Compound NameStructural FeaturesUnique Properties
D-glucoseHexose sugar with multiple hydroxyl groupsEnergy source; essential carbohydrate
D-galactoseIsomer of glucose; similar hydroxyl configurationInvolved in lactose metabolism
L-fucoseFuranose sugar; differs by methyl groupImportant in cell recognition processes

These compounds exhibit unique properties despite their structural similarities. For instance, while D-glucose is primarily an energy source for cells, (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol may have more specialized roles due to its amino and hydroxymethyl functionalities.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

179.07937252 g/mol

Monoisotopic Mass

179.07937252 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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